4-Pent-1-en-2-ylmorpholine

Opioid Pharmacology GPCR Assays Analgesic Screening

4-Pent-1-en-2-ylmorpholine (CAS 13750-56-6) is a tertiary amine belonging to the class of N-alkenyl-substituted morpholines. It is characterized by a morpholine ring linked to a pent-1-en-2-yl group at the 4-position.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 13750-56-6
Cat. No. B088553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pent-1-en-2-ylmorpholine
CAS13750-56-6
SynonymsMorpholine, 4-(1-methylenebutyl)-
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCCCC(=C)N1CCOCC1
InChIInChI=1S/C9H17NO/c1-3-4-9(2)10-5-7-11-8-6-10/h2-8H2,1H3
InChIKeyKNVLKSDDFIUAJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pent-1-en-2-ylmorpholine (CAS 13750-56-6) Procurement Guide: Structure, Class, and Core Data


4-Pent-1-en-2-ylmorpholine (CAS 13750-56-6) is a tertiary amine belonging to the class of N-alkenyl-substituted morpholines. It is characterized by a morpholine ring linked to a pent-1-en-2-yl group at the 4-position [1]. Its molecular formula is C9H17NO, with a molecular weight of 155.24 g/mol and a calculated octanol-water partition coefficient (LogP) of 1.8 [2]. The compound exists as a liquid at room temperature and is primarily utilized as a research intermediate in medicinal chemistry and as a chemical probe in pharmacological studies [3].

Why 4-Pent-1-en-2-ylmorpholine (CAS 13750-56-6) Cannot Be Replaced by Other N-Alkyl Morpholines: A Procurement Risk Analysis


Generic substitution with other N-alkyl morpholines (e.g., N-methylmorpholine, N-ethylmorpholine) is not scientifically valid due to profound differences in biological activity and synthetic utility. While the morpholine core is a common privileged structure, the specific alkenyl substituent at the 4-position directly dictates key parameters such as lipophilicity (LogP ~1.8 [1]), receptor binding kinetics, and overall pharmacological profile. For instance, 4-Pent-1-en-2-ylmorpholine exhibits measurable agonist activity at the human mu-opioid receptor (MOR) with an EC50 of 4,020 nM [2], a functional property that is completely absent in simpler alkyl-substituted analogs like N-methylmorpholine. Furthermore, the unique pentenyl group provides a distinct chemical handle for downstream synthetic modifications (e.g., hydroboration, epoxidation) that are impossible with saturated alkyl or aryl-substituted morpholines [3]. Therefore, substituting this compound with a seemingly similar N-alkyl morpholine would invalidate experimental reproducibility and compromise the intended biological or synthetic outcome. The quantitative evidence below substantiates these critical differentiators.

Quantitative Differentiation of 4-Pent-1-en-2-ylmorpholine (CAS 13750-56-6): A Comparative Evidence Guide for Procurement


Mu-Opioid Receptor (MOR) Agonist Activity: 4-Pent-1-en-2-ylmorpholine vs. In-Class and Reference Agonists

4-Pent-1-en-2-ylmorpholine demonstrates weak, but quantifiable, agonist activity at the human mu-opioid receptor (MOR). Its potency (EC50 = 4,020 nM) is significantly lower than that of the potent reference agonist morphine (EC50 = 50-100 nM) and another investigational morpholine-containing agonist (BDBM50012237; EC50 = 780 nM), but it is notably more active than the baseline N-methylmorpholine, which shows no detectable MOR agonism [REFS-1, REFS-2, REFS-3, REFS-4]. This data positions the compound as a valuable low-potency control or a starting point for structure-activity relationship (SAR) studies exploring how alkenyl chain length and unsaturation modulate MOR binding.

Opioid Pharmacology GPCR Assays Analgesic Screening

Lipophilicity (LogP) Differentiation: 4-Pent-1-en-2-ylmorpholine vs. Common N-Alkyl Morpholine Analogs

The calculated octanol-water partition coefficient (LogP) of 4-Pent-1-en-2-ylmorpholine is 1.8 [1]. This value indicates moderate lipophilicity, which is a critical determinant of membrane permeability, protein binding, and overall pharmacokinetic behavior. This LogP is significantly higher than that of the smaller, more hydrophilic N-methylmorpholine (LogP ~0.5) and N-ethylmorpholine (LogP ~1.0), but lower than the more lipophilic N-phenylmorpholine (LogP ~2.5) [REFS-2, REFS-3]. This specific physicochemical profile is a direct consequence of the pentenyl substituent and cannot be replicated by simple alkyl or aryl morpholines.

Physicochemical Profiling Drug Design ADME Properties

Synthetic Utility: The Alkenyl Handle as a Unique Differentiator for Downstream Chemistry

The terminal alkene group in the pentenyl side chain of 4-Pent-1-en-2-ylmorpholine provides a reactive handle for a wide range of synthetic transformations that are inaccessible with saturated N-alkyl morpholines (e.g., methyl, ethyl, or propyl) [1]. This includes, but is not limited to, hydroboration-oxidation, epoxidation, dihydroxylation, and various transition metal-catalyzed cross-coupling reactions. This functional group versatility is not present in the more common N-alkyl analogs, which primarily serve as simple bases or solvents. Patents detailing the synthesis of N-substituted morpholines highlight the value of alkenyl precursors for generating complex derivatives with potential biological activity, such as fungicides [2].

Organic Synthesis Medicinal Chemistry Chemical Intermediate

Targeted Application Scenarios for 4-Pent-1-en-2-ylmorpholine (CAS 13750-56-6) Based on Quantitative Evidence


Mu-Opioid Receptor (MOR) Structure-Activity Relationship (SAR) Studies

The compound's weak but measurable MOR agonist activity (EC50 = 4,020 nM) makes it an ideal tool for SAR campaigns aimed at understanding the relationship between N-substituent structure and opioid receptor efficacy. It can serve as a low-potency control or a starting scaffold for optimization, as its activity is clearly distinguishable from both inactive N-alkyl morpholines and potent agonists like morphine [REFS-1, REFS-2].

Synthesis of Functionalized Morpholine Derivatives via Alkene Chemistry

The terminal alkene in the pentenyl side chain provides a versatile handle for further chemical elaboration. Researchers can utilize this compound as a key intermediate for reactions such as hydroboration, epoxidation, or cross-coupling to access a diverse array of novel morpholine-containing molecules, an option not available with saturated N-alkyl morpholine analogs [REFS-3, REFS-4].

Physicochemical Property Optimization in CNS Drug Discovery

With a LogP of 1.8, 4-Pent-1-en-2-ylmorpholine occupies a valuable physicochemical space that is often targeted for CNS-penetrant compounds. It can be procured as a building block or reference compound to fine-tune the lipophilicity of a lead series, offering a distinct balance between hydrophilicity and membrane permeability compared to more polar (e.g., N-methylmorpholine, LogP ~0.5) or more lipophilic (e.g., N-phenylmorpholine, LogP ~2.5) alternatives [5].

Technical Documentation Hub

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